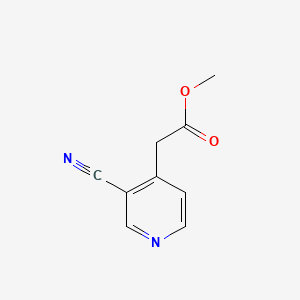
1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine
Übersicht
Beschreibung
1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperidine derivative that is widely used for its unique properties, including its ability to act as a ligand for various receptors in the human body.
Wirkmechanismus
The mechanism of action of 1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine is not fully understood. However, it is known to act as a ligand for various receptors in the human body, including the dopamine D2 receptor and the sigma-1 receptor. This compound has been shown to modulate the activity of these receptors, resulting in various physiological effects.
Biochemical and Physiological Effects:
1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine has been shown to have various biochemical and physiological effects. It has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of various physiological processes such as movement, mood, and motivation. This compound has also been shown to modulate the activity of the sigma-1 receptor, which is involved in the regulation of various physiological processes such as pain perception, memory, and learning.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine in lab experiments include its unique properties, such as its ability to act as a ligand for various receptors in the human body. This compound has also been shown to have a high affinity for certain receptors, making it a promising candidate for drug development. The limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in certain solvents.
Zukünftige Richtungen
For the study of 1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine include further exploration of its potential applications in drug development. This compound has shown promise as a potential treatment for various diseases such as Parkinson's disease, schizophrenia, and depression. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine has been extensively studied for its potential applications in various scientific fields such as medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to have a high affinity for certain receptors in the human body, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
tert-butyl 4-cyano-4-naphthalen-2-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-20(2,3)25-19(24)23-12-10-21(15-22,11-13-23)18-9-8-16-6-4-5-7-17(16)14-18/h4-9,14H,10-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTRYZLLWRAPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678153 | |
| Record name | tert-Butyl 4-cyano-4-(naphthalen-2-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine | |
CAS RN |
167262-86-4 | |
| Record name | tert-Butyl 4-cyano-4-(naphthalen-2-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Carbamicacid, [(1S,2S,4S)-4-amino-2-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]-,5-thiazolylmethyl ester, dihydrochloride (9CI)](/img/structure/B599758.png)





